molecular formula C13H21NO B2780324 N-(4-cyclopentylbutan-2-yl)but-2-ynamide CAS No. 2094675-13-3

N-(4-cyclopentylbutan-2-yl)but-2-ynamide

Cat. No.: B2780324
CAS No.: 2094675-13-3
M. Wt: 207.317
InChI Key: ANIUTGJNOHHKNF-UHFFFAOYSA-N
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Description

N-(4-cyclopentylbutan-2-yl)but-2-ynamide is an organic compound that belongs to the class of ynamides. Ynamides are characterized by the presence of a triple bond between a carbon and a nitrogen atom, which imparts unique reactivity and properties to these compounds. This particular compound features a cyclopentyl group attached to a butan-2-yl chain, which is further connected to a but-2-ynamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopentylbutan-2-yl)but-2-ynamide typically involves the coupling of a cyclopentylbutan-2-ylamine with a but-2-ynoic acid derivative. One common method is the use of amide bond formation reactions, such as the coupling of an amine with an activated ester or acid chloride of but-2-ynoic acid. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale amide bond formation techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopentylbutan-2-yl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the nitrogen atom, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like alkyl halides or organometallic reagents (e.g., Grignard reagents) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, alkenes, alkanes, and various substituted ynamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-cyclopentylbutan-2-yl)but-2-ynamide has several scientific research applications across various fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-cyclopentylbutan-2-yl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triple bond in the ynamide moiety can participate in various chemical transformations, including cycloaddition and cyclization reactions, which can modulate the activity of biological targets. The compound’s unique structure allows it to engage in specific interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyclopentylbutan-2-yl)but-2-enamide: Similar structure but with a double bond instead of a triple bond.

    N-(4-cyclopentylbutan-2-yl)butanamide: Lacks the triple bond, resulting in different reactivity and properties.

    N-(4-cyclopentylbutan-2-yl)but-2-ynamine: Contains an amine group instead of an amide group.

Uniqueness

N-(4-cyclopentylbutan-2-yl)but-2-ynamide is unique due to the presence of the triple bond in the ynamide moiety, which imparts distinct reactivity and enables a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

N-(4-cyclopentylbutan-2-yl)but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-6-13(15)14-11(2)9-10-12-7-4-5-8-12/h11-12H,4-5,7-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIUTGJNOHHKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)CCC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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